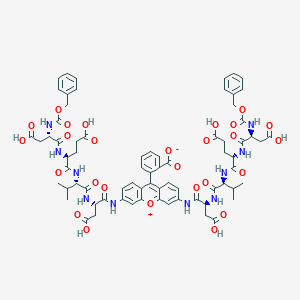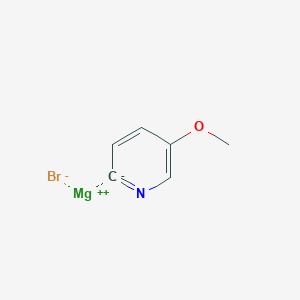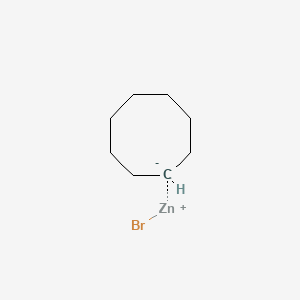
2-Chloro-5-methylphenylmagnesium bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylphenylmagnesium bromide, 0.50 M in THF is a Grignard reagent . The Grignard reagent is a type of organomagnesium compound that is commonly used in organic chemistry for nucleophilic addition and substitution reactions .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylphenylmagnesium bromide is C7H6BrClMg . It has a molecular weight of 229.7864 .Chemical Reactions Analysis
As a Grignard reagent, 2-Chloro-5-methylphenylmagnesium bromide, 0.50 M in THF is used in nucleophilic addition and substitution reactions . Grignard reagents are known for their strong nucleophilic and basic properties, which allow them to react with a wide range of electrophiles.Physical And Chemical Properties Analysis
The concentration of 2-Chloro-5-methylphenylmagnesium bromide in THF is 0.50 M . The density is 0.933 g/mL at 25 °C .Safety and Hazards
The safety information for 2-Chloro-5-methylphenylmagnesium bromide, 0.50 M in THF indicates that it is a dangerous compound. It has hazard statements H225, H260, H302, H314, H335, H336, H351 . Precautionary measures include P210, P231 + P232, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 .
Wirkmechanismus
Target of Action
2-Chloro-5-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are often used as a synthetic equivalent for the phenyl “Ph−” synthon . They are strong nucleophiles and bases , and their primary targets are electrophilic carbon atoms in various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the Grignard reagent attacks the electrophilic carbon atom of the target molecule . This interaction results in the formation of a new carbon-carbon bond . The bromide ion then leaves the molecule, resulting in the formation of a new organic compound .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids . These reactions can have downstream effects on various biochemical pathways, depending on the specific target molecule and the resulting product.
Result of Action
The primary result of the action of 2-Chloro-5-methylphenylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific target molecule. The resulting compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of 2-Chloro-5-methylphenylmagnesium bromide is influenced by various environmental factors. As a Grignard reagent, it is sensitive to moisture and air, and it requires anhydrous and oxygen-free conditions for stability . The compound is also sensitive to the presence of certain functional groups in the target molecule, as well as the type of solvent used . These factors can influence the compound’s reactivity, efficacy, and stability.
Eigenschaften
IUPAC Name |
magnesium;1-chloro-4-methylbenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXRCFLUSUXJSE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylphenylmagnesium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














